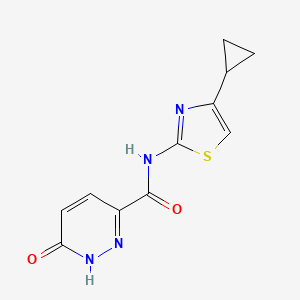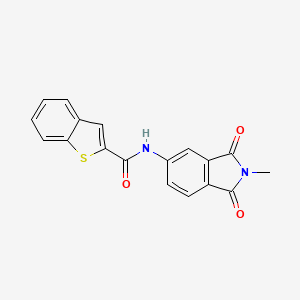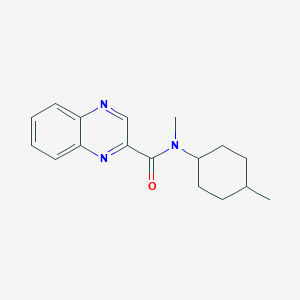![molecular formula C17H26N2O B7540293 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the substituted cathinone class of drugs. It is a designer drug that is often sold as a research chemical or a legal high. Dibutylone has been found to have similar effects to other cathinones such as MDPV and methylone.
Mechanism of Action
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in their concentrations in the synaptic cleft, resulting in increased neurotransmission and stimulation of the central nervous system. This compound also acts as a monoamine oxidase inhibitor, which further increases the concentrations of these neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other cathinones. It has been found to cause increased heart rate, blood pressure, and body temperature. It also causes stimulation, euphoria, and increased sociability. This compound has been found to have a high potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. One advantage of using this compound in lab experiments is that it is relatively easy to synthesize and obtain. However, one limitation of using this compound in lab experiments is that it has a high potential for abuse and dependence, which can make it difficult to control for confounding variables.
Future Directions
There are several future directions for research on 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one. One area of research could be to study its long-term effects on the central nervous system. Another area of research could be to study its effects on different neurotransmitter systems in the brain. Additionally, research could be done to develop new drugs based on the structure of this compound that have fewer side effects and a lower potential for abuse and dependence.
Conclusion
In conclusion, this compound is a synthetic cathinone that has been used in scientific research to study its effects on the central nervous system. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and has been found to cause increased heart rate, blood pressure, and body temperature. This compound has a high potential for abuse and dependence, which can make it difficult to control for confounding variables in lab experiments. There are several future directions for research on this compound, including studying its long-term effects on the central nervous system and developing new drugs based on its structure.
Synthesis Methods
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of 2,3-dimethylphenylacetonitrile with ethyl chloroacetate in the presence of aluminum chloride. The resulting product is then reduced using sodium borohydride to yield this compound.
Scientific Research Applications
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentrations in the synaptic cleft, resulting in increased neurotransmission and stimulation of the central nervous system.
properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-5-13(2)17(20)19-11-9-18(10-12-19)16-8-6-7-14(3)15(16)4/h6-8,13H,5,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNJQPFNVDJTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)


![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)

![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)

![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)

![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)

![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
